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Efficacy Data: Pracinostat + Azacitidine vs. Control

The table below summarizes the overall survival and response rates from key phase 2 and phase 3 clinical

trials.
Trial / Median Overall Complete Response Key Historical Context &
Population Survival (Months) (CR) Rate Comparisons

| Phase 2 (2019) [1]: Older AML patients (n=50) unfit for intensive chemo | 19.1 months (95% CI, 10-26.5)
| 42% [1] | Compared favorably to historic azacitidine data in a similar population [1]. 1-year OS rate was
62% [1]. | | Phase 3 (PRIMULA, 2024) [2] [3]: Adult AML patients (n=406) unfit for intensive chemo |
9.95 months (Pracinostat + AZA) 9.95 months (Placebo + AZA) (p=0.8275) [2] | No significant difference
vs. control [2] | Showed no clinical benefit over azacitidine alone. Trial was stopped for futility [2] [3] [4].

Conventional care or AZA alone in older AML patients typically results in median OS of 6 to 10 months [3].

Safety Profile: Pracinostat + Azacitidine
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This table outlines the common and significant treatment-emergent adverse events (TEAESs) observed in the

phase 2 study.
Adverse Event Incidence (Grade 3 or Higher)
Infections 52% [1]
Thrombocytopenia 46% [1]
Febrile Neutropenia 44% [1]
Any Grade 3+ TEAE 86% of patients (43 out of 50) [1]
60-day all-cause mortality 10% [1]

Experimental Protocols & Trial Designs

For researchers, the core methodologies from the key trials are detailed below.

Phase 2 Study Protocol [1]

e Objective: To assess the safety and efficacy of Pracinostat combined with azacitidine in frontline
treatment of older patients with AML unfit for intensive chemotherapy.
e Patient Population: 50 patients aged =65 years with newly diagnosed de novo, secondary, or
therapy-related AML and intermediate/unfavorable-risk cytogenetics.
¢ Treatment Regimen:
o Pracinostat: 60 mg orally, 3 days per week for 3 consecutive weeks per 28-day cycle.
o Azacitidine: 75 mg/m? subcutaneous or intravenous daily for 7 days per 28-day cycle.
e Primary Endpoints: Composite rate of Complete Remission (CR), CR with incomplete count
recovery (CRi), and morphologic leukemia-free state (MLFS).
¢ Key Assessments: Bone marrow aspiration and biopsy with cytogenetics were performed at the end
of cycles 2, 4, and 6. DNA sequencing for somatic mutations was conducted on baseline and serial
bone marrow samples.

Phase 3 (PRIMULA) Study Protocol [2] [3]
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e Objective: To confirm the efficacy of the combination in a larger, randomized, and controlled setting.
¢ Study Design: Randomized, double-blind, placebo-controlled Phase 3 study.
e Patient Population: 406 adult patients with newly diagnosed AML unfit for intensive induction
chemotherapy.
¢ Treatment Regimen:
o Intervention Arm: Pracinostat + Azacitidine.
o Control Arm: Placebo + Azacitidine.
¢ Primary Endpoint: Overall Survival (OS).
e Outcome: The study was stopped for futility following a planned interim analysis which showed no
survival benefit for the combination therapy.

Mechanism of Action & Signaling Pathway

The synergistic anti-leukemic effect of Pracinestat and azacitidine is based on dual epigenetic targeting. The

diagram below illustrates this mechanism.

Azacitidine (DNMTi) Pracinostat (HDACI)
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Interpretation Guide for Researchers

¢ Contrasting Trial Outcomes: The disparity between the promising Phase 2 results and the negative
Phase 3 findings highlights the critical importance of randomized, controlled trials (RCTs). The
initial Phase 2 data were based on a single-arm study compared to historical controls, which can be
influenced by patient selection bias and improvements in supportive care over time [1] [3] [4].

e Current Treatment Context: The Phase 3 PRIMULA trial was initiated before venetoclax
combinations became the standard of care for this patient population [3]. The efficacy of Pracinostat
has not been evaluated against the current benchmark, which is venetoclax + HMAs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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